CK-2-68 can be synthesized through a multistep process involving a copper-catalyzed three-component reaction. [] This reaction utilizes nitriles, diaryliodoniums, and ynamides as starting materials, ultimately yielding diverse 4-aminoquinolines. [] The specific regioisomer desired for CK-2-68 is selectively produced by using meta-substituted phenyliodonium salts. [] A subsequent [, ] N-to-C rearrangement of the product, accompanied by deprotection steps, leads to the formation of quinolin-4-ylmethanesulfonamides, including CK-2-68. []
CK-2-68 belongs to the family of 2-bisaryl 3-methyl quinolones. [] Its structure features a quinolone core with a chlorine atom at the 7-position and a methyl group at the 3-position. [] Crucially, a bisaryl substituent is present at the 2-position of the quinolone ring. [] This substituent consists of a phenyl ring linked to another phenyl group bearing a trifluoromethoxy moiety at the para position. [] The presence of these specific structural elements contributes to its binding affinity for its molecular targets, specifically the cytochrome bc1 complex. [, ]
CK-2-68 serves as a valuable tool for dissecting the intricacies of the Plasmodium falciparum cytochrome bc1 complex. Its ability to inhibit this complex with high specificity [, ] allows researchers to probe the structural and functional aspects of this enzyme. This knowledge is essential for designing and developing more potent and selective inhibitors targeting this complex.
CK-2-68 has been instrumental in advancing our understanding of malaria parasites. Its initial development as a purported PfNDH2 inhibitor prompted investigations into the role of this enzyme in parasite survival. [] While later research refuted PfNDH2 as the primary target, [, , , ] these studies provided valuable insights into the parasite's electron transport chain. Furthermore, the identification of the cytochrome bc1 complex as the actual target of CK-2-68 [, , , ] reinforced the importance of this complex as a viable target for antimalarial drug development.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: